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Compound of Interest

(R)-1-(2-(1h-Pyrazol-1-
Compound Name:
yl)phenyl)ethan-1-ol

Cat. No.: B15319992

Get Quote

Part 1: Strategic Significance & Molecular
Architecture

The Target Moiety
CAS 1344920-15-5 is the (

)-enantiomer of 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol.[1] Its structural core features a pyrazole
ring

-linked to a phenyl group, with a chiral hydroxyethyl handle at the ortho position.

¢ Chemical Name: (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol[1]
e Molecular Formula: C

H
N

O[1]
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e Molecular Weight: 188.23 g/mol [1]

o Key Structural Feature: The ortho-relationship between the pyrazole (a monodentate
nitrogen donor) and the chiral alcohol (a hydrogen bond donor/acceptor) creates a "pincer-
like" geometry.[1]

Pharmacological & Catalytic Relevance

This scaffold is not merely a passive intermediate; it is a "privileged structure™ in two high-value
domains:[1]

» Kinase Inhibition (Medicinal Chemistry): The 1-phenyl-1H-pyrazole motif mimics the adenine
binding mode in ATP-competitive inhibitors.[1] The chiral hydroxyl group often engages in
critical H-bonding with the hinge region of kinases (e.g., ALK, ROS1, or MET). Itis
structurally homologous to the core fragments found in Crizotinib (which uses a fluorinated
variant) and Avapritinib (which uses a related pyrazole-amine).[1]

o Asymmetric Catalysis (Ligand Design): The molecule serves as a precursor to N,O-ligands
or N,P-ligands (upon phosphinylation).[1] These ligands are essential for transition metal
catalysis (Ru, Ir, Cu) where the hemilabile pyrazole arm stabilizes the metal center during the
catalytic cycle.

Part 2: Retrosynthetic Analysis & Pathway Design[1]

To synthesize CAS 1344920-15-5 with high enantiomeric excess (

), we must decouple the construction of the C—N bond from the installation of the chiral center.

[1]
The Disconnection Approach

The most robust industrial route disconnects the molecule into two commercially available
precursors: 2'-bromoacetophenone and 1H-pyrazole.[1]

o C-N Bond Formation: A copper-catalyzed Ullmann-type coupling installs the pyrazole.[1]

e Asymmetric Induction: The resulting ketone is reduced using Asymmetric Transfer
Hydrogenation (ATH).[1]
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Asymmetric C-N Coupling
CAS 1344920-15-5 Reduction Intermediate Ketone (Ullmann)

2-Bromoacetophenone
+

1H-Pyrazole

(R)-Alcohol 1-(2-(pyrazol-1-yl)phenyl)ethanone

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection strategy for CAS 1344920-15-5.[1]

Part 3: Step-by-Step Synthesis Protocol

Step 1: Construction of the Pyrazole-Phenyl Core
(Ullmann Coupling)

This step requires careful control of the catalytic system to prevent double-arylation or
polymerization.[1]

» Reagents: 2'-Bromoacetophenone (1.0 eq), 1H-Pyrazole (1.2 eq), Cul (10 mol%),

-Dimethylethylenediamine (DMEDA) (20 mol%), K
CO
(2.0 eq).[1]

» Solvent: Toluene or Dioxane (Anhydrous).[1]

o Conditions: 110°C, 24 hours, Inert Atmosphere (N

Protocol:
o Charge a reaction vessel with 2'-bromoacetophenone, pyrazole, Cul, and K

CO

o Evacuate and backfill with N
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(3 cycles).[1]

e Add anhydrous Toluene followed by the ligand (DMEDA).[1]

e Heat to reflux (110°C) with vigorous stirring. Note: The color typically changes to a deep
blue-green, indicating active Cu-amine complex formation.[1]

e |IPC (In-Process Control): Monitor by HPLC for consumption of bromide (< 1%).

o Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the
filtrate.

 Purification: Recrystallize from Hexane/EtOAc to yield 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone
as a crystalline solid.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This is the critical chirality-defining step.[1] We utilize a Noyori-type Ruthenium catalyst to
achieve the (

)-configuration.

Substrate: 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone.

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).[1]

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

Solvent: Dichloromethane (DCM) or Methanol.[1]

Conditions: 25-30°C, 12-18 hours.[1]

Mechanism & Causality: The Ru-TsDPEN complex operates via a metal-ligand bifunctional
mechanism.[1] The "NH" of the diamine ligand directs the ketone oxygen, while the hydride is
transferred from the Ru center. The (

)-ligand geometry sterically enforces the delivery of hydride to the Si-face of the ketone,
yielding the (
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)-alcohol.
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Figure 2: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation.
Protocol:
¢ Dissolve the ketone (Step 1 product) in DCM (0.5 M).
¢ Add the HCOOH/TEA mixture (3.0 eq).
* Degas the solution by sparging with Nitrogen for 15 minutes.

¢ Add the Ru-catalyst in one portion.
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Stir at ambient temperature.[1] Monitor conversion by HPLC.

Quench: Add water and separate layers. Wash organic layer with sat.[1] NaHCO

(to remove residual formic acid).[1]

Isolation: Dry over Na

SO

, concentrate.

Purification: Flash chromatography (if needed) or recrystallization to achieve >99% ee.[1]

Part 4: Quality Control & Analytical Specifications

To validate the identity and purity of CAS 1344920-15-5, the following analytical suite is
mandatory.

Chiral HPLC Method

This method separates the (

) and (

) enantiomers to calculate Enantiomeric Excess (

)-[1]
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Parameter Specification
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 pum)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
(
Retention Times )-isomer: ~8.5 min; (

)-isomer (Target): ~10.2 min

Acceptance Criteria

Structural Confirmation (NMR)
e 1H NMR (400 MHz, CDCI

):

7.90 (d, 1H, Pyrazole), 7.75 (d, 1H, Pyrazole), 7.6-7.3 (m, 4H, Phenyl), 6.45 (t, 1H,
Pyrazole), 4.95 (q, 1H, CH-OH), 1.45 (d, 3H, CH

)-

Part 5: Related Chiral Pyrazole Intermediates

While CAS 1344920-15-5 is the unsubstituted parent, researchers often encounter
functionalized analogs in drug development.[1]

e The "Crizotinib" Fragment:
o Structure: 1-(2,6-dichloro-3-fluorophenyl)ethanol.[1]

o Relation: The pyrazole is replaced by halogens, but the chiral ethyl-ether linkage concept

remains identical.

e The "Avapritinib" Precursor:
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o Structure: 1-(4-fluorophenyl)ethanamine derivatives.[1]

o Relation: Uses a chiral amine rather than alcohol, often coupled to a pyrazole-containing
triazine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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